Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride
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Overview
Description
Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a pyridyl group and a benzyl-methylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at temperatures ranging from 70-80°C to yield N-benzyl-N-methylethanolamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N-Benzyl-N-methyl-2-aminoethanol
- Nicardipine Impurity 87
- Nicardipine Impurity 6
- Fluoxetine Impurity 37
- Nicardipine Impurity 44
Uniqueness
Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
67049-81-4 |
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Molecular Formula |
C17H23Cl2N3O2 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
benzyl-[[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl]-methylazanium;dichloride |
InChI |
InChI=1S/C17H21N3O2.2ClH/c1-19(2)17(21)22-16-10-7-11-18-15(16)13-20(3)12-14-8-5-4-6-9-14;;/h4-11H,12-13H2,1-3H3;2*1H |
InChI Key |
BJNNZDVOYCSNIH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC1=CC=CC=C1)CC2=C(C=CC=[NH+]2)OC(=O)N(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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